molecular formula C15H16N2O2 B1318030 N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide CAS No. 954252-04-1

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B1318030
M. Wt: 256.3 g/mol
InChI Key: LSWXJPQISGKKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide, also known as NAPMA, is a chemical compound used in various laboratory experiments. It is a white crystalline solid with a molecular weight of 301.37 g/mol and a melting point of 128-131°C. NAPMA is a highly versatile compound, as it can be used in various scientific research applications, such as biochemical and physiological studies, as well as in various lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide involves the reaction of 3-aminophenylacetic acid with 3-methylphenol in the presence of a coupling agent to form the intermediate, N-(3-Aminophenyl)-2-(3-methylphenoxy)acetate. This intermediate is then treated with ammonium hydroxide to yield the final product, N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide.

Starting Materials
3-aminophenylacetic acid, 3-methylphenol, coupling agent, ammonium hydroxide

Reaction
Step 1: 3-aminophenylacetic acid is reacted with 3-methylphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-(3-Aminophenyl)-2-(3-methylphenoxy)acetate., Step 2: The intermediate, N-(3-Aminophenyl)-2-(3-methylphenoxy)acetate, is then treated with ammonium hydroxide to yield the final product, N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide.

Scientific Research Applications

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide has been widely used in scientific research applications, such as biochemical and physiological studies. It has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. It has also been used in various lab experiments, such as the determination of enzyme activity, the determination of the concentrations of various compounds, and the study of the effects of various chemicals on cells.

Mechanism Of Action

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide is known to act as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is responsible for regulating the activity of neurons in the brain. It binds to the GABA-A receptor and activates it, resulting in an increase in the activity of neurons in the brain. This leads to various effects, such as relaxation and sedation.

Biochemical And Physiological Effects

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of neurons in the brain, resulting in a decrease in anxiety and stress levels. It has also been shown to increase the production of serotonin and dopamine, which are neurotransmitters that are responsible for regulating mood and emotion. It has also been shown to increase the production of endorphins, which are hormones that are responsible for regulating pain and pleasure.

Advantages And Limitations For Lab Experiments

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide has several advantages when used in lab experiments. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, it is highly soluble in water, making it easy to use in various experiments. However, there are also some limitations to using N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide in lab experiments. It has a relatively low melting point, which can make it difficult to use in certain experiments. Additionally, it is a relatively weak agonist of the GABA-A receptor, which can limit its effectiveness in certain experiments.

Future Directions

The use of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide in scientific research and lab experiments is still relatively new, and there are many potential future directions that could be explored. For example, further research could be done to better understand the biochemical and physiological effects of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide, as well as to determine the best methods for synthesizing the compound. Additionally, further research could be done to explore the potential therapeutic applications of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide, such as the treatment of anxiety and depression. Finally, further research could be done to explore the potential for using N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide in drug delivery systems, as well as to explore the potential for using N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide in the development of new drugs.

properties

IUPAC Name

N-(3-aminophenyl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWXJPQISGKKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide

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